molecular formula C21H34O2 B060590 8,10-Heneicosadiynoic acid CAS No. 174063-95-7

8,10-Heneicosadiynoic acid

Cat. No. B060590
M. Wt: 318.5 g/mol
InChI Key: IQQJOZKPAQNXRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8,10-Heneicosadiynoic acid is a chemical compound with the formula C21H34O2 . It contains a total of 56 bonds, including 22 non-H bonds, 3 multiple bonds, 14 rotatable bonds, 1 double bond, 2 triple bonds, 1 aliphatic carboxylic acid, and 1 hydroxyl group .


Molecular Structure Analysis

The molecular structure of 8,10-Heneicosadiynoic acid includes the arrangement of atoms and the chemical bonds that hold the atoms together . The 2D chemical structure image of 8,10-Heneicosadiynoic acid is also called the skeletal formula, which is the standard notation for organic molecules . The 3D chemical structure image of 8,10-Heneicosadiynoic acid is based on the ball-and-stick model .


Physical And Chemical Properties Analysis

8,10-Heneicosadiynoic acid has a molecular weight of 318.49 g/mol . More detailed physical and chemical properties such as Absolute Entropy of Ideal Gas, Acentric Factor, Critical Compressibility Factor, Critical Pressure, and Critical Temperature can be obtained from a real-time chemical predictor based on an advanced QSPR .

Scientific Research Applications

  • Metabolism of Compounds with Triple Bonds : Investigates the metabolism of diynoic acids in rats, including the isolation of metabolites from urine after feeding various diynoic acids. This study is significant for understanding the metabolic pathways of such compounds (Bernhard & Kaempf, 1970).

  • Novel Diynoic Acid from Polyalthia Evecta : Describes the isolation and structural elucidation of a novel diynoic acid, evectic acid, from the roots of Polyalthia evecta. This research contributes to the discovery and understanding of new natural compounds (Kanokmedhakul et al., 1998).

  • Camphor-Derived N-Acryloyl and N-Crotonoyl Sultams : Discusses the synthesis and analysis of crystalline sultams derived from camphor, exploring their properties and potential applications in chemical reactions (Oppolzer et al., 1984).

  • Silver-Polydiacetylene Core–Shell Nanohybrids : Focuses on the adsorption of pentacosadiynoic acid on silver nanoparticles and their subsequent polymerization. This study is relevant for understanding the formation of core–shell nanohybrids and their potential applications (Alloisio et al., 2015).

  • Metal Ion Modulated Organization of Diacetylenic Acid Films : Examines the impact of metal ions on the organization and properties of films formed by diacetylenic acids, highlighting the influence of metal ions on molecular assembly and function (Huang et al., 2005).

  • Self-Assembly and Polymerization on Surfaces : Studies the self-assembly and photopolymerization behaviors of diacetylenic acid derivatives, including 2,4-heneicosadiynoic acid, on surfaces, providing insights into the construction of molecular nanodevices (Guo et al., 2017).

Safety And Hazards

8,10-Heneicosadiynoic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wash face, hands, and any exposed skin thoroughly after handling, wear protective gloves/protective clothing/eye protection/face protection, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Future Directions

8,10-Heneicosadiynoic acid has been used in the development of polydiacetylene-based sensors for food applications . These sensors have been developed as food management tools due to their convenient colorimetric signal, low cost, versatility, and ability to be incorporated into food packaging materials and devices . This suggests potential future directions in the development of more sensitive and versatile sensors for various applications.

properties

IUPAC Name

henicosa-8,10-diynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23/h2-10,15-20H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQQJOZKPAQNXRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC#CC#CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374708
Record name 8,10-Heneicosadiynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8,10-Heneicosadiynoic acid

CAS RN

174063-95-7
Record name 8,10-Heneicosadiynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 174063-95-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8,10-Heneicosadiynoic acid
Reactant of Route 2
Reactant of Route 2
8,10-Heneicosadiynoic acid
Reactant of Route 3
Reactant of Route 3
8,10-Heneicosadiynoic acid
Reactant of Route 4
Reactant of Route 4
8,10-Heneicosadiynoic acid
Reactant of Route 5
Reactant of Route 5
8,10-Heneicosadiynoic acid
Reactant of Route 6
Reactant of Route 6
8,10-Heneicosadiynoic acid

Citations

For This Compound
30
Citations
박천교, 심상준, 발표자, 촬영, 동의, 동의함, 연구상 - cheric.org
Polydiacetylene (PDA)-based biosensors have been attracting steady interest by virtue of their unique, intense colorimetric properties. When diacetylene monomers are self-assembled …
Number of citations: 0 www.cheric.org
X Sun, T Chen, S Huang, F Cai, X Chen… - The Journal of …, 2010 - ACS Publications
Highly ordered lamellar polydiacetylene nanocomposites are synthesized by assembling polydiacetylene and azobenzene through a ready solution process. The trans-to-cis transition …
Number of citations: 21 pubs.acs.org
H Peng, J Tang, J Pang, D Chen, L Yang… - Journal of the …, 2005 - ACS Publications
Conjugated polydiacetylene (PDA)/silica nanocomposites with tunable mesostructures and reversible thermochromatism were synthesized through self-directed assembly of …
Number of citations: 124 pubs.acs.org
J Lee, M Pyo, S Lee, J Kim, M Ra, WY Kim… - Nature …, 2014 - nature.com
Hydrochromic materials have been actively investigated in the context of humidity sensing and measuring water contents in organic solvents. Here we report a sensor system that …
Number of citations: 246 www.nature.com
IS Park, HJ Park, W Jeong, J Nam, Y Kang… - …, 2016 - ACS Publications
Owing to their stimulus responsive color changing properties, polydiacetylenes (PDAs) have been extensively investigated as colorimetric sensors. Thermochromic properties of PDAs …
Number of citations: 83 pubs.acs.org
C Khanantong, N Charoenthai, T Phuangkaew… - Colloids and Surfaces A …, 2018 - Elsevier
This contribution demonstrates the structural-property relationship of diacetylene(DA) and polydiacetylene(PDA) assemblies in solid state and aqueous suspension. We explore two …
Number of citations: 50 www.sciencedirect.com
JM Kim, JS Lee, H Choi, D Sohn, DJ Ahn - Macromolecules, 2005 - ACS Publications
The colorimetric reversibility of polydiacetylene supramolecules, derived from a variety of functionalized diacetylenic lipids, has been subjected to detailed investigation. In an earlier …
Number of citations: 231 pubs.acs.org
YK Jung, TW Kim, J Kim, JM Kim… - Advanced Functional …, 2008 - Wiley Online Library
A universal colorimetric method for the detection of nucleic acids, based on ionic interactions by polydiacetylene (PDA) liposomes, is described. Primary and quaternary amine‐modified …
Number of citations: 127 onlinelibrary.wiley.com
H Shin, B Yoon, IS Park, JM Kim - Nanotechnology, 2014 - iopscience.iop.org
An electrothermochromic paper display composed of colorimetrically reversible polydiacetylenes (PDAs), utilizing screen printing on photopaper and patterning of electrically …
Number of citations: 45 iopscience.iop.org
A Kamphan, C Khanantong, N Traiphol… - Journal of Industrial and …, 2017 - Elsevier
Reversible thermochromic polydiacetylene (PDA)/polyvinylpyrrolidone (PVP) nanocomposites are prepared by using 6 diacetylene (DA) monomers. The use of relatively low molecular …
Number of citations: 29 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.